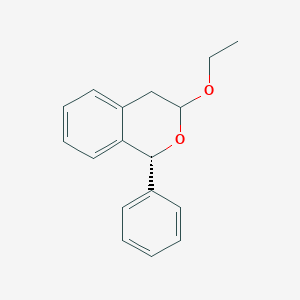

(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran

説明

(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran is a chiral benzopyran derivative characterized by its bicyclic core structure, featuring a fused benzene and pyran ring system. Key structural attributes include:

- Stereochemistry: The (1R) configuration at the C1 position, which influences its three-dimensional conformation and biological interactions.

- Substituents: A phenyl group at C1 and an ethoxy group (-OCH₂CH₃) at C3.

- Functional Groups: The ether linkage (ethoxy group) and aromatic phenyl ring modulate electronic effects and intermolecular interactions, such as hydrogen bonding and π-π stacking.

This compound is of interest in medicinal chemistry due to its structural similarity to σ1 receptor ligands, which are implicated in neurological disorders and pain management .

特性

CAS番号 |

920975-97-9 |

|---|---|

分子式 |

C17H18O2 |

分子量 |

254.32 g/mol |

IUPAC名 |

(1R)-3-ethoxy-1-phenyl-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C17H18O2/c1-2-18-16-12-14-10-6-7-11-15(14)17(19-16)13-8-4-3-5-9-13/h3-11,16-17H,2,12H2,1H3/t16?,17-/m1/s1 |

InChIキー |

OUEPDVUNSOIYGX-ZYMOGRSISA-N |

異性体SMILES |

CCOC1CC2=CC=CC=C2[C@H](O1)C3=CC=CC=C3 |

正規SMILES |

CCOC1CC2=CC=CC=C2C(O1)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

(1R)-3-エトキシ-1-フェニル-3,4-ジヒドロ-1H-2-ベンゾピランの合成は、通常、以下の手順が含まれます。

出発物質: 合成は、フェニルアセトアルデヒドやエチルビニルエーテルなどの適切な出発物質の選択から始まります。

反応条件: 反応は通常、酸性または塩基性条件下で行われ、ベンゾピラン環の形成を促進します。一般的な試薬には、塩酸などの酸や水酸化ナトリウムなどの塩基が含まれます。

環化: 重要なステップは、中間体の環化によってジヒドロベンゾピラン構造を形成することです。これは、フリーデル・クラフツアルキル化やクライゼン転位などのさまざまな環化反応によって達成できます。

工業生産方法

工業的な環境では、(1R)-3-エトキシ-1-フェニル-3,4-ジヒドロ-1H-2-ベンゾピランの生産には、反応条件を慎重に制御して高い収率と純度を確保する、大規模なバッチ反応器が使用される場合があります。触媒の使用と最適化された反応パラメータは、合成プロセスの効率を向上させることができます。

化学反応の分析

科学研究の応用

(1R)-3-エトキシ-1-フェニル-3,4-ジヒドロ-1H-2-ベンゾピランは、いくつかの科学研究の応用があります。

化学: これは、より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗酸化作用や抗炎症作用などの潜在的な生物活性を研究されています。

医学: 心血管疾患や神経変性疾患の治療など、潜在的な治療用途を調査する研究が進行中です。

産業: これは、新素材の開発と、医薬品や農薬の合成における中間体として使用されます。

科学的研究の応用

Antioxidant Activity

Recent studies have indicated that compounds with similar structures to (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran exhibit significant antioxidant properties. For instance, research on 3-phenyl-1H-isochromen-1-one analogues demonstrated that specific derivatives showed antioxidant activities superior to ascorbic acid in DPPH assays . This suggests that (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran could also possess similar properties, making it a candidate for further exploration in antioxidant applications.

Antiplatelet Activity

Compounds structurally related to (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran have shown promise as antiplatelet agents. In vitro studies indicated that certain derivatives exhibited potent inhibition of arachidonic acid-induced platelet aggregation, outperforming traditional antiplatelet drugs like aspirin . This positions (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran as a potential candidate for developing new antiplatelet therapies.

Neuroprotective Effects

Research into related benzopyran compounds suggests neuroprotective effects against oxidative stress and neurodegenerative diseases. The structural similarities may allow (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran to exert protective effects on neuronal cells, warranting investigation into its mechanisms of action and therapeutic potential in neuroprotection .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Compounds showed 7-fold to 16-fold higher antioxidant activity than ascorbic acid. |

| Study B | Antiplatelet Activity | Some derivatives displayed more potent antiplatelet effects compared to aspirin. |

| Study C | Neuroprotective Effects | Related compounds demonstrated protective effects against oxidative stress in neuronal cells. |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran. The presence of specific functional groups and the stereochemistry of the compound significantly influence its biological activity. For example, modifications to the ethoxy group or phenyl substituents can enhance or diminish antioxidant and antiplatelet activities .

作用機序

類似の化合物との比較

類似の化合物

(1R)-3-メトキシ-1-フェニル-3,4-ジヒドロ-1H-2-ベンゾピラン: 同様の構造ですが、エトキシ基の代わりにメトキシ基があります。

(1R)-3-プロポキシ-1-フェニル-3,4-ジヒドロ-1H-2-ベンゾピラン: 同様の構造ですが、エトキシ基の代わりにプロポキシ基があります。

(1R)-3-ブトキシ-1-フェニル-3,4-ジヒドロ-1H-2-ベンゾピラン: 同様の構造ですが、エトキシ基の代わりにブトキシ基があります。

独自性

(1R)-3-エトキシ-1-フェニル-3,4-ジヒドロ-1H-2-ベンゾピランの独自性は、その官能基の特定の組み合わせにあり、これは、その類似体と比較して、独自の生物活性と化学反応性を付与する可能性があります。エトキシ基の存在は、その溶解性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、研究開発に貴重な化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran with three analogs, focusing on structural variations, stereochemical effects, and biological implications.

Structural and Functional Group Comparisons

Stereochemical and Binding Affinity Insights

Impact of Ethoxy vs. Methoxy/Hydroxy Groups :

The ethoxy group in the target compound provides moderate electron-donating effects and hydrophobic bulk, which may enhance σ1R binding compared to smaller substituents like methoxy (-OCH₃) or polar groups like hydroxyl (-OH). MD simulations of similar benzopyrans (e.g., (R)-12 and (S)-13) reveal that alkoxy groups stabilize binding via van der Waals interactions with hydrophobic receptor pockets . In contrast, hydroxyl groups (as in the 8-hydroxy analog) improve aqueous solubility but may reduce membrane permeability .- Role of Phenyl vs. Alkyl Groups: The phenyl group at C1 in the target compound enables π-π interactions with aromatic residues in the σ1R binding site, a feature absent in analogs with alkyl chains (e.g., 3-methyl or 3-propyl substituents).

Stereochemical Preferences :

The (1R) configuration of the target compound likely optimizes spatial alignment within the σ1R binding site. MD studies on enantiomeric pairs (e.g., (R)-17 vs. (S)-17) demonstrate that stereochemistry significantly alters enthalpic contributions to binding, with R-configured analogs showing stronger interactions with residues like Glu172 and Tyr173 .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | (3R)-3-Propyl-6-methoxy-8-hydroxy Analog | 3-Methyl Analog |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 2.5 | 2.1 |

| Hydrogen Bond Acceptors | 2 | 4 | 1 |

| Solubility (mg/mL) | 0.05 (low) | 1.2 (moderate) | 0.3 (low) |

Key Observations :

- The ethoxy and phenyl groups in the target compound increase lipophilicity (higher LogP), favoring blood-brain barrier penetration but reducing solubility.

- The 8-hydroxy analog’s lower LogP and higher solubility make it more suitable for intravenous administration, though its biological half-life may be shorter due to rapid metabolism .

Research Findings and Implications

- σ1 Receptor Binding : MD simulations suggest that the target compound’s ethoxy and phenyl groups synergize to stabilize binding within the σ1R hydrophobic pocket, mimicking the binding mode of (R)-12 in Figure 8A .

- Metabolic Stability : The ethoxy group may offer better metabolic resistance compared to methoxy or hydroxy groups, which are prone to demethylation or glucuronidation .

- Synthetic Accessibility : The 3-methyl analog is simpler to synthesize but lacks the structural complexity required for high-affinity receptor interactions .

生物活性

(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran, also known by its CAS number 920975-97-9, belongs to a class of compounds known for their diverse biological activities. This article aims to synthesize available data on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H18O2 |

| Molecular Weight | 254.324 g/mol |

| LogP | 3.711 |

| Polar Surface Area (PSA) | 18.46 Ų |

The compound has a significant molecular weight and moderate lipophilicity, which may influence its bioavailability and interaction with biological systems.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran. A notable investigation focused on its cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated activity against human promyelocytic leukemia HL-60 cells, suggesting that this class may share mechanisms of action involving radical formation and apoptosis induction .

The biological activity of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran can be attributed to several mechanisms:

- Radical Generation : Compounds in this class can produce free radicals under specific conditions, which may contribute to their cytotoxic effects .

- Cell Cycle Arrest : Some studies indicate that related benzopyran derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

- Apoptosis Induction : The ability to trigger apoptotic pathways has been observed in similar compounds, promoting programmed cell death in malignant cells.

Antimicrobial Activity

Chalcone derivatives, which share structural similarities with (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran, have shown promising antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Neuroprotective Effects

Emerging research suggests that compounds like (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran may exhibit neuroprotective effects. This activity is crucial in developing treatments for neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Cytotoxicity : A study comparing various benzopyran derivatives found that certain analogs exhibited significant cytotoxicity against cancer cell lines, indicating a potential therapeutic role for (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran in oncology .

- Antimicrobial Testing : Research has shown that related compounds possess broad-spectrum antimicrobial properties, suggesting that (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran might also be effective against bacterial and fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。